Cas no 1388047-31-1 (3-fluoro-5-hydrazinylbenzonitrile)

3-Fluoro-5-hydrazinylbenzonitrile is a versatile aromatic compound featuring both a hydrazine functional group and a nitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The fluorine substituent enhances its reactivity and stability, while the hydrazinyl group allows for further derivatization, such as the formation of hydrazones or heterocyclic structures. The nitrile group provides additional functionalization potential through hydrolysis or nucleophilic addition. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined structure and reactivity profile make it a reliable building block for research and industrial applications.
3-fluoro-5-hydrazinylbenzonitrile structure
1388047-31-1 structure
Product name:3-fluoro-5-hydrazinylbenzonitrile
CAS No:1388047-31-1
MF:C7H6FN3
Molecular Weight:151.141044139862
CID:4934766
PubChem ID:130053346

3-fluoro-5-hydrazinylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 3-Cyano-5-fluorophenylhydrazine
    • 3-fluoro-5-hydrazinylbenzonitrile
    • インチ: 1S/C7H6FN3/c8-6-1-5(4-9)2-7(3-6)11-10/h1-3,11H,10H2
    • InChIKey: QDUWUPSQRWAWHH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C#N)C=C(C=1)NN

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • トポロジー分子極性表面積: 61.8
  • XLogP3: 1

3-fluoro-5-hydrazinylbenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1692329-2.5g
3-fluoro-5-hydrazinylbenzonitrile
1388047-31-1
2.5g
$1903.0 2023-09-20
Enamine
EN300-1692329-0.5g
3-fluoro-5-hydrazinylbenzonitrile
1388047-31-1
0.5g
$758.0 2023-09-20
Enamine
EN300-1692329-1g
3-fluoro-5-hydrazinylbenzonitrile
1388047-31-1
1g
$971.0 2023-09-20
Alichem
A250000547-500mg
3-Cyano-5-fluorophenylhydrazine
1388047-31-1 98%
500mg
1,038.80 USD 2021-06-15
Enamine
EN300-1692329-5.0g
3-fluoro-5-hydrazinylbenzonitrile
1388047-31-1
5g
$2816.0 2023-05-26
Enamine
EN300-1692329-0.05g
3-fluoro-5-hydrazinylbenzonitrile
1388047-31-1
0.05g
$226.0 2023-09-20
Enamine
EN300-1692329-0.1g
3-fluoro-5-hydrazinylbenzonitrile
1388047-31-1
0.1g
$337.0 2023-09-20
Alichem
A250000547-1g
3-Cyano-5-fluorophenylhydrazine
1388047-31-1 98%
1g
1,752.40 USD 2021-06-15
Enamine
EN300-1692329-1.0g
3-fluoro-5-hydrazinylbenzonitrile
1388047-31-1
1g
$971.0 2023-05-26
Enamine
EN300-1692329-0.25g
3-fluoro-5-hydrazinylbenzonitrile
1388047-31-1
0.25g
$481.0 2023-09-20

3-fluoro-5-hydrazinylbenzonitrile 関連文献

3-fluoro-5-hydrazinylbenzonitrileに関する追加情報

Professional Introduction to 3-Fluoro-5-Hydrazinylbenzonitrile (CAS No. 1388047-31-1)

3-Fluoro-5-Hydrazinylbenzonitrile, with the chemical formula C7H6N2F, is a fluorinated benzonitrile derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its unique CAS number 1388047-31-1, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structural features, particularly the presence of both a fluorine atom and a hydrazinyl group, make it a valuable building block for developing novel therapeutic agents.

The significance of 3-Fluoro-5-Hydrazinylbenzonitrile in modern drug discovery lies in its ability to modulate biological pathways through precise chemical modifications. The fluorine substituent is known to enhance metabolic stability and binding affinity, while the hydrazinyl group offers opportunities for further functionalization. These attributes have positioned this compound as a key candidate in the design of small-molecule drugs targeting various diseases, including cancer, inflammation, and infectious disorders.

In recent years, researchers have explored the potential of 3-Fluoro-5-Hydrazinylbenzonitrile in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. A notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases by leveraging the hydrazinyl moiety to form covalent bonds with target enzymes. This mechanism of action has opened new avenues for creating more effective and selective kinase inhibitors.

The incorporation of fluorine into pharmaceutical molecules is a well-established strategy to improve pharmacokinetic properties. The electron-withdrawing nature of fluorine can enhance the binding affinity of drug candidates to their biological targets, leading to improved therapeutic outcomes. In the context of 3-Fluoro-5-Hydrazinylbenzonitrile, the fluorine atom at the 3-position of the benzene ring contributes to its overall efficacy by optimizing its interactions with biological receptors.

Moreover, the hydrazinyl group in 3-Fluoro-5-Hydrazinylbenzonitrile provides a reactive site for further chemical transformations, enabling the synthesis of diverse analogues with tailored biological activities. This flexibility has been exploited in several research endeavors aimed at identifying novel drug candidates. For instance, researchers have utilized this compound to develop hybrid molecules that combine the advantages of benzonitrile derivatives with other pharmacophores, resulting in compounds with enhanced potency and reduced side effects.

The synthesis of 3-Fluoro-5-Hydrazinylbenzonitrile involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the fluorination of a precursor benzonitrile derivative followed by hydrazination. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques underscore the compound's importance as a synthetic intermediate in industrial and academic settings.

The pharmacological profile of derivatives derived from CAS no 1388047-31-1, such as kinase inhibitors and anti-inflammatory agents, has been extensively studied in preclinical models. Preliminary results indicate promising efficacy in targeting disease-causing pathways without significant off-target effects. This aligns with broader trends in medicinal chemistry where there is a growing emphasis on developing drugs with improved selectivity and minimal toxicity.

The role of computational chemistry in optimizing derivatives of 3-Fluoro-5-Hydrazinylbenzonitrile cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying optimal structural modifications. By integrating experimental data with computational insights, researchers can accelerate the drug discovery process and prioritize promising candidates for further development.

In conclusion, 3-fluoro-5-hydrazinylbenzonitrile represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and synthetic potential. Its applications in developing kinase inhibitors and other therapeutic agents highlight its importance as a key intermediate in modern drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play an increasingly vital role in addressing unmet medical needs.

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